Home > Products > Screening Compounds P111449 > Aliskiren-d6 Hemifumarate
Aliskiren-d6 Hemifumarate -

Aliskiren-d6 Hemifumarate

Catalog Number: EVT-1506932
CAS Number:
Molecular Formula: C30H47D6N3O6.C30H47D6N3O6.C4H4O4
Molecular Weight: 1231.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 173334-58-2 (unlabeled)
Overview

Aliskiren-d6 hemifumarate is a deuterated form of aliskiren, a potent and selective inhibitor of renin, which plays a crucial role in the regulation of blood pressure. Aliskiren is classified as a non-peptide renin inhibitor and is primarily used in the treatment of hypertension. The hemifumarate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Aliskiren-d6 specifically refers to the isotopically labeled version, where deuterium atoms replace certain hydrogen atoms, which can be useful in pharmacokinetic studies and metabolic research.

Source and Classification

Aliskiren-d6 hemifumarate is derived from aliskiren, discovered by Ciba-Geigy (now part of Novartis) through molecular modeling and structure analysis. It belongs to the class of drugs known as renin inhibitors, which function by directly inhibiting the action of renin, thus reducing the production of angiotensin I and subsequently lowering blood pressure. The compound is classified under the International Union of Pure and Applied Chemistry as a small molecule pharmaceutical agent.

Synthesis Analysis

Methods

The synthesis of aliskiren-d6 hemifumarate involves several key steps that include the preparation of intermediates, hydrogenation processes, and salt formation. One notable method involves the hydrogenation of a precursor compound in the presence of palladium on carbon catalyst and ammonia in ethanol under controlled conditions to yield aliskiren. The final step includes crystallization from fumaric acid to obtain the hemifumarate salt.

Technical Details

  1. Starting Materials: The synthesis begins with 3-amino-2,2-dimethyl-propionitrile as a key starting material.
  2. Hydrogenation: The precursor undergoes hydrogenation for several hours at ambient temperature and elevated pressure, typically around 7 kg/cm².
  3. Crystallization: After hydrogenation, fumaric acid is added to facilitate the formation of the hemifumarate salt, followed by cooling and filtration to isolate the product .
Molecular Structure Analysis

Aliskiren-d6 hemifumarate has a complex molecular structure characterized by multiple chiral centers. The molecular formula for aliskiren is C30H53N3O6C_{30}H_{53}N_{3}O_{6} with a molecular weight of approximately 527.76 g/mol. The deuterated version replaces specific hydrogen atoms with deuterium, which can be represented as C30H47D6N3O6C_{30}H_{47}D_{6}N_{3}O_{6}.

Structural Data

  • Molecular Weight: Approximately 533.76 g/mol (considering deuterium).
  • Chirality: Contains four chiral centers.
  • Functional Groups: Includes amine, alcohol, and carboxylic acid functionalities.
Chemical Reactions Analysis

Aliskiren-d6 hemifumarate participates in various chemical reactions typical for small organic molecules. Key reactions include:

  1. Hydrogenation: Reductive processes that convert unsaturated bonds into saturated ones.
  2. Salt Formation: Reaction with fumaric acid to form the hemifumarate salt enhances solubility.
  3. Deuteration: Incorporating deuterium into specific positions alters its physical properties without significantly changing its biological activity.

Technical Details

The synthesis involves monitoring reaction progress using High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .

Mechanism of Action

Aliskiren acts by inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.

Process Data

  • Inhibition Constant (IC50): Aliskiren demonstrates potent inhibition with an IC50 value in nanomolar range.
  • Pharmacodynamics: The drug's effect on blood pressure can be observed within hours after administration, with sustained effects over 24 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Enhanced solubility due to hemifumarate formation; soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on crystallization conditions but generally falls within standard ranges for similar compounds.
Applications

Aliskiren-d6 hemifumarate is primarily used in scientific research, particularly in pharmacokinetic studies due to its isotopic labeling. It allows researchers to trace metabolic pathways and understand drug behavior in biological systems without altering its pharmacological properties.

Scientific Uses

  1. Metabolic Studies: Understanding drug metabolism through deuterium labeling.
  2. Pharmacokinetics: Assessing absorption, distribution, metabolism, excretion (ADME) profiles.
  3. Formulation Development: Investigating new formulations for improved bioavailability .
Chemical Characterization of Aliskiren-d6 Hemifumarate

IUPAC Nomenclature and Structural Elucidation

Aliskiren-d6 hemifumarate is systematically named as (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-(methyl-d₃)propyl-3,3,3-d₃)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide hemifumarate [5]. Its molecular formula is C₃₂H₄₉D₆N₃O₈, with a molecular weight of 615.83 g/mol [2] [4] [8]. The core structure retains the non-deuterated aliskiren’s stereochemistry, featuring four chiral centers (2S,4S,5S,7S) critical for renin binding. The hemifumarate component (0.5 equivalents of fumaric acid, C₄H₄O₄) forms a salt with the aliskiren base, enhancing crystallinity [5] [6].

Table 1: Structural Features of Aliskiren-d6 Hemifumarate

ComponentDescription
Parent Structure(2S,4S,5S,7S)-5-amino-4-hydroxy-2,7-diisopropyl-8-methylnonanamide backbone
Deuterated Moiety−N−C(CH₃)₃ group replaced by −N−C(CD₃)₃ (6 deuterium atoms)
Benzyl Substituent4-methoxy-3-(3-methoxypropoxy)benzyl at C7
CounterionHemifumarate (fumaric acid to aliskiren ratio = 0.5:1)

Isotopic Labeling: Position and Role of Deuterium Atoms (d6)

Deuterium atoms are incorporated at six sites within the tert-butyl group of the carbamoylpropyl chain, specifically replacing hydrogen atoms in the −N−C(CH₃)₃ moiety with −N−C(CD₃)₃ [2] [6]. This positions deuterium at the 2-carbamoyl-2-methylpropyl side chain, rendering the molecule Aliskiren-d6 [5]. The isotopic labeling serves two primary purposes:

  • Metabolic Stability: Deuterium’s higher bond dissociation energy (C−D vs. C−H) slows oxidative metabolism at the tert-butyl group, extending half-life in pharmacokinetic studies [2] [4].
  • Tracer Utility: The mass shift (+6 Da) enables unambiguous distinction from non-deuterated aliskiren in mass spectrometry-based assays (e.g., LC-MS/MS), facilitating quantitative analysis in biological matrices like plasma [7] [8].

Hemifumarate Salt Formation: Crystallographic and Physicochemical Properties

The hemifumarate salt forms via proton transfer from fumaric acid to the aliskiren base’s secondary amine, creating a 2:1 stoichiometric complex (two aliskiren molecules per fumarate anion) [5] [6]. This salt exhibits distinct properties:

  • Crystallinity: The complex crystallizes in a monoclinic lattice, stabilized by hydrogen bonding between the protonated amine (−NH₂⁺) and fumarate carboxylate (−COO⁻), plus intermolecular forces in hydrophobic domains [6].
  • Solubility: Moderate aqueous solubility (∼0.3 mg/mL), influenced by the lipophilic benzyl and tert-butyl groups. The hemifumarate enhances water solubility compared to the free base [4] [8].
  • Thermal Behavior: Differential scanning calorimetry (DSC) shows a sharp endotherm at ∼215°C, corresponding to the salt decomposition point [3].

Table 2: Physicochemical Properties of Aliskiren-d6 Hemifumarate

PropertyValue/DescriptionMethod/Reference
Molecular Weight615.83 g/mol (C₃₂H₄₉D₆N₃O₈) [2] [8]
Salt Ratio2:1 (Aliskiren-d6 : Fumarate) [5] [6]
AppearanceWhite to off-white crystalline powder [4] [8]
Storage Conditions-20°C (dry, protected from light) [4] [8]
Analytical Purity≥98% (by HPLC) [4] [8]

Comparative Analysis with Non-deuterated Aliskiren Hemifumarate

The deuterated and non-deuterated forms share identical renin-inhibiting pharmacophores but exhibit key differences:

  • Bioactivity: Both show equivalent in vitro renin inhibition (IC₅₀ = 1.5 nM), confirming deuterium substitution does not alter target binding [2] [4].
  • Membrane Interactions: Molecular dynamics simulations reveal similar membrane partitioning. Both accumulate in cholesterol-rich lipid rafts, enhancing proximity to membrane-bound (pro)renin receptors [(P)RR] [3]. However, cholesterol expulsion occurs at high cholesterol concentrations (>30%), reducing membrane retention – a trait shared with angiotensin receptor blockers like losartan [3].
  • Analytical Differentiation: Deuterium labeling shifts Raman spectra peaks (C−D stretch at ∼2200 cm⁻¹ vs. C−H at 2900 cm⁻¹) and NMR signals (disappearance of −CH₃ resonance at ∼1.2 ppm) [3] [6]. In HPTLC, Aliskiren-d6 hemifumarate (Rf = 0.26 ± 0.02) co-migrates with non-deuterated aliskiren, but LC-MS distinguishes them via m/z differences [7].
  • Deuterium Isotope Effects: Reduced metabolic clearance in hepatic microsomes (∼2-fold lower than non-deuterated form) due to inhibited CYP3A4-mediated oxidation at the tert-butyl group [2] [4].

Table 3: Key Synonyms and Identifiers of Aliskiren-d6 Hemifumarate

SynonymSource
CGP 60536 d6 hemifumarate [2] [4]
SPP 100 d6 hemifumarate [2] [8]
CGP60536B d6 hemifumarate [2]
(2S,4S,5S,7S)-Aliskiren-d6 hemifumarate [5]
Ent-Aliskiren-d6 Fumarate (2:1) [6]

Properties

Product Name

Aliskiren-d6 Hemifumarate

Molecular Formula

C30H47D6N3O6.C30H47D6N3O6.C4H4O4

Molecular Weight

1231.66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.